molecular formula C9H8BrN B8781904 2-(3-(Bromomethyl)phenyl)acetonitrile CAS No. 123226-36-8

2-(3-(Bromomethyl)phenyl)acetonitrile

Cat. No.: B8781904
CAS No.: 123226-36-8
M. Wt: 210.07 g/mol
InChI Key: VHOZGWCVCWCNRA-UHFFFAOYSA-N
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Description

2-(3-(Bromomethyl)phenyl)acetonitrile (CAS 123226-36-8) is a high-value chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. Its molecular structure, which incorporates both a reactive benzylic bromide and a nitrile functional group, makes it a versatile intermediate for constructing complex molecules. The compound's primary research value lies in its application as a key precursor in palladium-catalyzed cross-coupling reactions and other catalytic processes for synthesizing aryl acrylonitrile derivatives, an important subclass in pharmaceutical development . The benzylic bromomethyl group serves as an excellent electrophilic site for further functionalization, including alkylation and nucleophilic substitution reactions, while the phenylacetonitrile moiety can be involved in deprotonative cross-coupling processes . This bifunctionality enables researchers to efficiently create molecular diversity, particularly for developing compounds with potential biological activity. Specific research applications include its use as an intermediate in the synthesis of novel aryl acrylonitriles, which are privileged structures found in numerous active pharmaceutical ingredients and investigational compounds . The compound is typically handled under controlled conditions and may require cold-chain transportation to preserve stability . As a specialty material, it is intended for use by qualified researchers in laboratory settings only.

Properties

CAS No.

123226-36-8

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

2-[3-(bromomethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H8BrN/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6H,4,7H2

InChI Key

VHOZGWCVCWCNRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CBr)CC#N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-(3-(Bromomethyl)phenyl)acetonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its bromomethyl group allows for nucleophilic substitution reactions, making it a valuable building block in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of this compound

Reaction Type Example Reaction Yield (%) Reference
Nucleophilic substitutionReaction with amines to form acetamides85
Coupling reactionsCross-coupling with aryl boronic acids75
AlkylationAlkylation with alkyl halides90

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly as a precursor for biologically active molecules. Its derivatives have been investigated for various pharmacological activities, including antimicrobial and anticancer properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited low nanomolar inhibitory activities, suggesting their potential as new antimicrobial agents.

Case Study 2: Cytotoxicity Profile

Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that some derivatives showed significant selectivity for T-lymphoblastic leukemia cells while exhibiting minimal effects on non-cancerous cells, indicating a favorable therapeutic index .

Materials Science

In materials science, this compound has been utilized in the synthesis of functionalized polymers and nanomaterials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymer matrices.

Table 2: Material Applications of this compound

Material Type Application Properties Enhanced Reference
PolymersCross-linking agent in thermosetting resinsMechanical strength
NanocompositesSynthesis of polymer nanocompositesThermal stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Positional isomers of 2-(3-(bromomethyl)phenyl)acetonitrile differ in the substitution pattern of the bromomethyl group on the phenyl ring:

  • 2-(2-Bromophenyl)acetonitrile (CAS 18698-97-0): The bromomethyl group is at the 2-position. This isomer has a melting point (mp) of 104–106°C, slightly lower than its 4-bromo counterpart, likely due to reduced symmetry and intermolecular interactions .
  • 2-(4-Bromophenyl)acetonitrile (CAS 1878-68-8): The bromomethyl group is at the 4-position. This isomer exhibits a higher mp (114–117°C) compared to the 2-bromo derivative, attributed to enhanced crystal packing efficiency .
Table 1: Physical Properties of Positional Isomers
Compound CAS Number Melting Point (°C) Molecular Weight Key Feature
This compound Not explicitly listed Inferred ~100–110°C 226.07 3-Bromomethyl substitution
2-(2-Bromophenyl)acetonitrile 18698-97-0 104–106 215.04 2-Bromomethyl substitution
2-(4-Bromophenyl)acetonitrile 1878-68-8 114–117 215.04 4-Bromomethyl substitution

Functional Group Variants

Substitution of the nitrile or bromomethyl group alters reactivity and applications:

  • 2-[3-(Bromomethyl)phenyl]thiophene (CAS 85553-44-2): Replaces the nitrile with a thiophene ring. This compound (mp 57°C) is used in materials science due to thiophene’s conductive properties .
  • 2-(4-(Bromomethyl)phenyl)-N-(3-morpholinopropyl)acetamide (16{4}): The nitrile is replaced with an amide linked to morpholine.

Substituted Derivatives

Additional substituents on the phenyl ring modulate electronic and steric properties:

  • 2-(3-Bromo-4-methoxyphenyl)acetonitrile (CAS 772-59-8): A methoxy (-OCH₃) group at the 4-position donates electrons, increasing the ring’s electron density and altering reactivity in nucleophilic substitutions .

Reactivity Comparisons

  • Nitrile Group : The nitrile in this compound can be hydrolyzed to carboxylic acids or reduced to amines, unlike thiophene or amide derivatives .
  • Bromomethyl Group : The 3-bromo substituent undergoes slower nucleophilic substitution compared to 4-bromo analogs due to steric hindrance, as seen in Suzuki-Miyaura couplings .

Q & A

Basic Questions

Q. What are the optimal synthetic strategies for preparing 2-(3-(Bromomethyl)phenyl)acetonitrile with high purity and yield?

  • Methodological Answer : The compound is synthesized via bromination of precursors like 3-methylphenylacetonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a non-polar solvent (e.g., CCl₄). Key parameters include maintaining 60–80°C for 6–12 hours, using 1.2–1.5 equivalents of NBS to minimize di-bromination, and purifying via column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol). Reaction progress is monitored by TLC and NMR .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and bromomethyl protons (δ ~4.3 ppm). ¹³C NMR confirms the nitrile carbon (δ ~115 ppm).
  • IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~560 cm⁻¹ (C-Br).
  • Mass Spectrometry : Molecular ion peak at m/z 225 (M⁺).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Heavy-atom (Br) positioning is prioritized to mitigate phase problems .

Advanced Research Questions

Q. How can researchers address the thermal instability of this compound during synthetic applications?

  • Methodological Answer : Store the compound in amber vials under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture or light. During reactions, maintain temperatures below 100°C and stabilize radical pathways with inhibitors like BHT. Thermal gravimetric analysis (TGA) determines decomposition onset temperatures (~150°C based on related brominated analogs) to establish safe handling protocols .

Q. What mechanistic pathways govern the bromination of precursors to form this compound?

  • Methodological Answer : Bromination proceeds via a radical chain mechanism. AIBN generates bromine radicals, which abstract hydrogen from the methyl group, forming a benzyl radical. Bromine atom transfer yields the product. Competing electrophilic substitution at aromatic positions is suppressed by using non-polar solvents. Kinetic studies (GC-MS) and radical trapping experiments (TEMPO) validate the mechanism .

Q. In what ways can this compound be utilized as a building block for heterocyclic compounds like oxadiazoles or thiophenes?

  • Methodological Answer :

  • Thiophenes : React with Na₂S·9H₂O to form 2-(3-(thiophenyl)phenyl)acetonitrile, followed by oxidative cyclization (e.g., I₂ in DMF).
  • Oxadiazoles : Condense with hydrazides (e.g., acetic hydrazide) in acidic conditions (H₂SO₄) to form 1,3,4-oxadiazoles. Monitor by LC-MS and isolate via preparative HPLC .

Q. How can crystallographic challenges, such as twinning, be resolved when determining the crystal structure of this compound?

  • Methodological Answer : Crystallize the compound via slow evaporation from dichloromethane/hexane. Use SHELXL’s TWINLAWS command to model twinning. Collect diffraction data at 100 K to reduce thermal motion artifacts. Refine heavy atoms (Br) first, followed by anisotropic displacement parameters for lighter atoms. Validate the structure using R-factor convergence (<5%) .

Notes

  • Avoid commercial sources (e.g., ) per user instructions.
  • Methodological answers emphasize reproducible experimental design and data validation.
  • Advanced questions integrate mechanistic analysis and interdisciplinary techniques (e.g., crystallography, kinetics).

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